

An In-depth Technical Guide to the Spectroscopic Analysis of C23H16Br2N2O4

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Compound of Interest		
Compound Name:	C23H16Br2N2O4	
Cat. No.:	B12622877	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Core Requirements: This document provides a detailed spectroscopic analysis of the novel organic compound **C23H16Br2N2O4**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also outlines the experimental protocols for these analyses and includes visualizations of experimental workflows and a potential signaling pathway.

Proposed Molecular Structure

Due to the absence of publicly available experimental data for a compound with the molecular formula **C23H16Br2N2O4**, a plausible molecular structure is proposed for the purpose of this technical guide. The proposed structure, N,N'-(4,4'-dibromo-[1,1'-biphenyl]-2,2'-diyl)bis(2-oxo-2H-pyran-5-carboxamide), is a complex molecule featuring a biphenyl core with bromine substituents, and two carboxamide-linked 2-oxo-2H-pyran rings. This structure is consistent with the molecular formula and possesses features that would yield distinct and interpretable spectroscopic data.

Molecular Formula: C23H16Br2N2O4 Molecular Weight: 556.20 g/mol

Spectroscopic Data Presentation

The following tables summarize the predicted quantitative data for the NMR, IR, and Mass Spectrometric analysis of the proposed structure for **C23H16Br2N2O4**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (500 MHz, DMSO-d₆) Predicted Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
10.21	Singlet	2H	Amide N-H
8.55	Doublet	2H	Pyran C6-H
8.10	Doublet	2H	Biphenyl C3-H, C3'-H
7.85	Doublet of doublets	2H	Biphenyl C5-H, C5'-H
7.60	Doublet	2H	Biphenyl C6-H, C6'-H
6.70	Doublet	2H	Pyran C3-H
6.45	Doublet	2H	Pyran C4-H

Table 2: 13C NMR (125 MHz, DMSO-d₆) Predicted Data



Chemical Shift (δ, ppm)	Assignment
164.5	Amide C=O
161.0	Pyran C2=O
145.2	Pyran C6
140.1	Pyran C5
138.5	Biphenyl C2, C2'
135.8	Biphenyl C1, C1'
132.4	Biphenyl C5, C5'
129.7	Biphenyl C3, C3'
125.1	Biphenyl C6, C6'
122.3	Biphenyl C4, C4'
118.9	Pyran C3
110.6	Pyran C4

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3300-3100	Strong, Broad	N-H Stretch (Amide)
3100-3000	Medium	Aromatic C-H Stretch
1720-1700	Strong	C=O Stretch (Pyranone)
1680-1660	Strong	C=O Stretch (Amide I)
1600-1450	Medium to Strong	C=C Stretch (Aromatic and Pyran)
1550-1520	Medium	N-H Bend (Amide II)
1300-1200	Medium	C-N Stretch
850-800	Strong	C-H Out-of-plane Bend (Aromatic)
700-600	Medium to Strong	C-Br Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Abundance (%)	Assignment
553.95, 555.95, 557.95	50, 100, 50	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ (Molecular Ion Cluster)
474.98, 476.98	30, 30	[M - Br]+
396.01	15	[M - 2Br]+
284.06	40	[C12H8Br2N2]+
121.02	60	[C6H3N2O2]+

Experimental Protocols



Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **C23H16Br2N2O4** (approximately 10 mg) is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. 1 H and 13 C NMR spectra are acquired on a 500 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For 1 H NMR, 16 scans are acquired with a relaxation delay of 1 second. For 13 C NMR, 1024 scans are acquired with a 2-second relaxation delay.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry is performed on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample is dissolved in a mixture of acetonitrile and water with 0.1% formic acid and introduced into the mass spectrometer via direct infusion. The data is acquired over a mass range of m/z 100-1000.

Mandatory Visualizations Experimental Workflow

Caption: Experimental workflow for the spectroscopic analysis of C23H16Br2N2O4.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway inhibited by **C23H16Br2N2O4**.

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